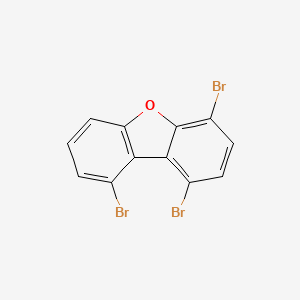

1,4,9-Tribromo-dibenzofuran

Description

Structure

3D Structure

Properties

CAS No. |

617707-46-7 |

|---|---|

Molecular Formula |

C12H5Br3O |

Molecular Weight |

404.88 g/mol |

IUPAC Name |

1,4,9-tribromodibenzofuran |

InChI |

InChI=1S/C12H5Br3O/c13-6-2-1-3-9-10(6)11-7(14)4-5-8(15)12(11)16-9/h1-5H |

InChI Key |

SOBCQEWGYNAZQC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)C3=C(C=CC(=C3O2)Br)Br |

Origin of Product |

United States |

Mechanistic Studies of 1,4,9 Tribromo Dibenzofuran Formation and Reactions

Formation Pathways of Polybrominated Dibenzofurans from Brominated Precursors

Polybrominated dibenzofurans (PBDFs) are not produced commercially but are formed as unintentional byproducts from precursor compounds. The primary pathways involve thermal and photolytic degradation of other brominated chemicals.

Thermal Degradation of Brominated Flame Retardants (BFRs)

Brominated flame retardants (BFRs) are a major source of PBDFs when subjected to thermal stress. murdoch.edu.aucdu.edu.au Processes such as pyrolysis, uncontrolled burning, and incineration of materials containing BFRs can lead to the formation of a wide range of brominated products, including PBDFs. murdoch.edu.aunih.gov The formation can occur through two main mechanisms:

Precursor Condensation: This pathway involves the partial degradation of a BFR, such as a polybrominated diphenyl ether (PBDE), followed by intramolecular cyclization to form a PBDF. For example, a PBDE molecule can lose a bromine atom and then form a furan (B31954) ring through the joining of the two phenyl rings. The specific substitution pattern of the resulting PBDF, such as 1,4,9-tribromo-dibenzofuran, depends on the structure of the original BFR and the reaction conditions. murdoch.edu.au

de novo Synthesis: In this process, PBDFs are formed from the elemental constituents of the BFRs (carbon, hydrogen, oxygen, and bromine) on a fly ash surface, often catalyzed by metals like copper. acs.orgresearchgate.net This pathway is significant in municipal waste incinerators and other high-temperature industrial processes. acs.org

The thermal decomposition of various BFRs has been studied to understand their potential to form PBDFs. The table below summarizes findings from thermal degradation experiments on different BFRs.

| Brominated Flame Retardant (BFR) | Process | Temperature Range (°C) | Key Findings on PBDD/F Formation |

| Tetrabromobisphenol A (TBBPA) | Pyrolysis & Oxidation | 500 - 800 | Decomposition initiates around 450°C, with maximum yields of brominated phenols (precursors) occurring between 600°C and 700°C. researchgate.net |

| Polybrominated Diphenyl Ethers (PBDEs) | Thermal Treatment | 280 - 900 | Strong correlation between PBDE congener patterns and PBDD/F patterns, indicating PBDEs are direct precursors. murdoch.edu.aucdu.edu.au |

| 1,2-bis(pentabromodiphenyl)ethane (DBDPE) | Thermal Degradation | 650 | Releases the smallest yields of monitored gases, including precursors, compared to other tested BFRs. cetjournal.it |

| Ethylene bis(tetrabromo phthalimide) | Thermal Degradation | 650 | Shows significant emission of carbon monoxide, a marker of incomplete combustion that favors PBDD/F formation. cetjournal.it |

Unintentional Formation during Industrial Thermal Processes

Industrial thermal processes are significant sources of unintentionally produced PBDFs. These processes include municipal solid waste incineration (MSWI), iron ore sintering, and secondary copper smelting. acs.orgresearchgate.net In these environments, brominated precursors, often from BFR-treated waste, react under high temperatures in the presence of catalysts to form PBDFs. nih.govacs.org

Metal species, particularly oxides of copper (CuO) and iron (Fe₂O₃), play a crucial catalytic role in both precursor and de novo synthesis pathways. acs.orgresearchgate.net For instance, studies on incineration flue gas have shown that CuO exhibits high catalytic activity in promoting the formation of PBDFs from bromophenol precursors, a process resembling an Ullmann-type reaction. acs.org The formation of PBDFs in these settings is a complex process influenced by factors such as temperature, oxygen concentration, residence time, and the presence of catalysts. cdu.edu.au

Oxidative Cyclization Mechanisms from Polyaromatic Hydrocarbons (PAHs)

Another pathway for the formation of the dibenzofuran (B1670420) core structure involves the partial oxidation of polycyclic aromatic hydrocarbons (PAHs). mdpi.comnih.govnih.gov PAHs are common products of incomplete combustion. Specific PAHs like phenanthrene and anthracene can undergo oxidative reactions to form a dibenzofuran skeleton. nih.govnih.gov

The mechanism often involves the attack of a hydroxyl radical (•OH) on the PAH molecule, leading to the formation of an intermediate that can subsequently cyclize to form the furan ring. mdpi.com For example, molecular orbital theory calculations have shown that the addition of an •OH radical to the C8a position of phenanthrene can lead to the formation of dibenzofuran. nih.gov Once the dibenzofuran core is formed, it can be brominated through gas-phase reactions in environments where bromine sources are present, leading to the formation of various PBDF congeners, including 1,4,9-tribromo-dibenzofuran. Water molecules have been shown to have a catalytic effect, lowering the energy barriers for these formation reactions. nih.gov

Photolytic Degradation Processes Leading to PBDD/Fs

Photolytic degradation, the breakdown of compounds by light, is another identified pathway for the formation of PBDFs. researchgate.netpharmaguideline.com This process is particularly relevant for polybrominated diphenyl ethers (PBDEs) present in the environment. When exposed to ultraviolet (UV) radiation, such as from sunlight, PBDEs can undergo intramolecular cyclization to form PBDFs. researchgate.net This photochemical transformation involves the cleavage of a carbon-bromine bond, followed by the formation of a carbon-oxygen bond to create the furan ring. The specific isomers formed depend on the substitution pattern of the parent PBDE and the conditions of photolysis.

Reaction Mechanisms of Bromine Functionalization on Dibenzofuran Core

The introduction of bromine atoms onto the stable dibenzofuran core is a key step in the formation of compounds like 1,4,9-tribromo-dibenzofuran, particularly through gas-phase reactions or de novo synthesis.

Electrophilic Aromatic Substitution (EAS) Pathways

The bromination of the dibenzofuran ring proceeds via an electrophilic aromatic substitution (EAS) mechanism. stackexchange.comechemi.com In this type of reaction, an electrophile (an electron-seeking species, such as Br⁺) attacks the electron-rich aromatic rings of the dibenzofuran molecule. The reactivity and regioselectivity (i.e., the position of substitution) are governed by the electronic properties of the dibenzofuran system.

The oxygen atom in the furan ring acts as an activating group, donating electron density to the aromatic system and making it more susceptible to electrophilic attack than benzene (B151609). pearson.com The substitution pattern is directed by the stability of the intermediate carbocation (the sigma complex or arenium ion) that is formed. stackexchange.comechemi.com

For dibenzofuran, electrophilic attack occurs preferentially at positions 2, 3, 7, and 8. Attack at the 2-position (and by symmetry, the 8-position) is generally favored because the resulting positive charge in the intermediate sigma complex can be effectively delocalized over the adjacent benzene ring, analogous to a stable benzyl carbocation. stackexchange.comechemi.com

The formation of 1,4,9-tribromo-dibenzofuran involves sequential bromination. The first bromine atom would likely add to one of the most reactive positions. Subsequent bromination steps are then directed by both the oxygen atom and the existing bromine substituent(s). Bromine atoms are deactivating but ortho-, para-directing. Therefore, the precise formation of the 1,4,9-isomer depends on a complex interplay of these directing effects and the specific reaction conditions, which can favor certain substitution patterns over others.

Radical-Mediated Bromination

The formation of 1,4,9-tribromo-dibenzofuran can occur through various bromination pathways, including radical-mediated processes, particularly under conditions of high temperature or UV irradiation. While electrophilic substitution is a common mechanism for the bromination of aromatic compounds, radical mechanisms become significant in the presence of radical initiators or under pyrolytic conditions, which are relevant to the formation of polybrominated dibenzofurans (PBDFs) as unintentional byproducts in industrial processes and fires involving brominated flame retardants.

In a radical-mediated bromination reaction, the process is initiated by the homolytic cleavage of a bromine molecule (Br₂) to form two bromine radicals (Br•). This initiation step typically requires energy in the form of heat or light.

Initiation: Br₂ → 2Br•

Once formed, the highly reactive bromine radical can abstract a hydrogen atom from the dibenzofuran backbone, creating a dibenzofuranyl radical and hydrogen bromide (HBr).

Propagation Step 1: C₁₂H₈O + Br• → C₁₂H₇O• + HBr

The dibenzofuranyl radical then reacts with another molecule of Br₂ to form a brominated dibenzofuran and a new bromine radical, which continues the chain reaction.

Propagation Step 2: C₁₂H₇O• + Br₂ → C₁₂H₇OBr + Br•

The regioselectivity of radical bromination on the dibenzofuran ring is influenced by the stability of the resulting radical intermediate. The positions most susceptible to radical attack are those that lead to the most stabilized radical. For dibenzofuran, theoretical studies and experimental observations of related polycyclic aromatic hydrocarbons suggest that positions with higher electron density and steric accessibility are more prone to radical attack. The formation of 1,4,9-tribromo-dibenzofuran specifically would involve a sequence of such radical substitution reactions.

It is important to note that the high temperatures at which PBDFs, including 1,4,9-tribromo-dibenzofuran, are often formed can lead to complex reaction mixtures and a variety of brominated congeners. The pyrolysis of polybrominated diphenyl ethers (PBDEs), common flame retardants, is a significant source of PBDFs, and these reactions are known to proceed through radical mechanisms. The cyclization of ortho-phenyl-type radicals, generated from the cleavage of the ether bond in PBDEs, is a key step in the formation of the dibenzofuran skeleton, which is then subject to further bromination.

Reactivity and Transformation of Bromine Substituents

The bromine substituents on the 1,4,9-tribromo-dibenzofuran molecule are not inert and can undergo a variety of chemical transformations. These reactions are crucial for both the potential environmental fate of the compound and for its synthetic manipulation.

Substitution Reactions at Brominated Positions

The carbon-bromine bonds in 1,4,9-tribromo-dibenzofuran are susceptible to nucleophilic substitution reactions, although the reactivity is generally lower than that of alkyl halides due to the sp² hybridization of the carbon atom and the resonance stabilization of the aromatic ring. However, under appropriate conditions, the bromine atoms can be displaced by various nucleophiles.

The relative reactivity of the bromine atoms at the 1, 4, and 9 positions would differ based on their electronic and steric environments. Computational studies on the reactivity of halogenated dibenzofurans can provide insights into the most likely sites for nucleophilic attack. Generally, positions that are more electron-deficient and sterically accessible are more prone to substitution.

| Nucleophile | Reagent | Product Type |

| Hydroxide | NaOH | Hydroxylated dibenzofuran |

| Alkoxide | NaOR | Alkoxy-dibenzofuran |

| Amine | RNH₂ | Amino-dibenzofuran |

| Thiolate | NaSR | Thioether-dibenzofuran |

Selective Debromination Studies

Selective debromination is a significant reaction pathway for polybrominated compounds, including 1,4,9-tribromo-dibenzofuran. This process involves the removal of one or more bromine atoms, leading to the formation of less brominated dibenzofurans. Such reactions are of environmental interest as they can alter the toxicity and persistence of the parent compound.

Reductive debromination can be achieved using various reagents and catalytic systems. For example, nanoscale zerovalent iron (nZVI) has been shown to be effective in the debromination of polybrominated diphenyl ethers (PBDEs), which are structurally similar to PBDFs nih.gov. The reaction proceeds in a stepwise manner, with higher brominated congeners being converted to lower brominated ones nih.gov.

Other methods for debromination include catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source. This method is known to efficiently remove halogen atoms from aromatic rings. The selectivity of debromination, i.e., which bromine atom is preferentially removed, depends on the reaction conditions and the electronic and steric environment of the C-Br bonds.

| Reagent/System | Reaction Type | Product |

| Nanoscale Zerovalent Iron (nZVI) | Reductive Debromination | Lower brominated dibenzofurans |

| Pd/C, H₂ | Catalytic Hydrogenation | Lower brominated dibenzofurans |

| Mg in MeOH | Reduction | Lower brominated dibenzofurans |

| Zn in NaOH(aq) | Reduction | Lower brominated dibenzofurans |

Influence of Bromine Positionality on Reaction Energetics and Selectivity

The positions of the bromine atoms on the dibenzofuran ring have a profound impact on the molecule's reactivity, the energetics of its reactions, and the selectivity of product formation. The electronic and steric effects exerted by the bromine atoms at positions 1, 4, and 9 in 1,4,9-tribromo-dibenzofuran are key determinants of its chemical behavior.

Electronic Effects: Bromine is an electronegative atom that exerts an electron-withdrawing inductive effect (-I effect). However, it also has lone pairs of electrons that can be donated to the aromatic ring through resonance (+M effect). The interplay of these two effects influences the electron density at different positions of the dibenzofuran core. The inductive effect generally deactivates the ring towards electrophilic attack, while the resonance effect directs incoming electrophiles to the ortho and para positions relative to the bromine atoms. In the case of 1,4,9-tribromo-dibenzofuran, the cumulative electronic effects of the three bromine atoms and the oxygen atom create a unique electron density map that dictates the regioselectivity of further reactions.

Steric Effects: The presence of bromine atoms at the 1, 4, and 9 positions also introduces steric hindrance. This can affect the approach of reagents to nearby positions, thereby influencing the regioselectivity of reactions. For instance, bulky reagents may preferentially react at less sterically hindered sites.

Reaction Energetics and Selectivity: The stability of reaction intermediates, such as carbocations or radicals, is a critical factor in determining the reaction pathway and the major products formed. The positions of the bromine atoms can stabilize or destabilize these intermediates. For example, in electrophilic aromatic substitution, the stability of the sigma complex (arenium ion) determines the position of attack. Computational studies, such as those employing Density Functional Theory (DFT), can be used to calculate the activation energies for different reaction pathways and predict the most favorable products.

Research on the functionalization of dibenzofuran has shown that the substitution position significantly affects the material's properties and the performance of devices in which they are used, highlighting the importance of positional isomerism nih.gov. Similarly, in the context of chemical reactions, the positionality of the bromine atoms will dictate the kinetic and thermodynamic products of a given transformation. For instance, in debromination reactions, the C-Br bond with the lowest bond dissociation energy, which is influenced by its position, will be the most likely to be cleaved.

| Property | Influence of Bromine Position | Effect on Reaction |

| Electronic Effects | Alters electron density distribution on the ring | Directs regioselectivity of electrophilic and nucleophilic attack |

| Steric Effects | Hinders access to adjacent positions | Influences regioselectivity with bulky reagents |

| Intermediate Stability | Stabilizes or destabilizes carbocations/radicals | Determines the major reaction pathway and product |

| Bond Dissociation Energy | Varies for C-Br bonds at different positions | Affects selectivity in debromination reactions |

Advanced Spectroscopic and Structural Elucidation Techniques for 1,4,9 Tribromo Dibenzofuran

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structure determination of organic molecules like 1,4,9-Tribromo-dibenzofuran. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy would be used to determine the number of different types of protons, their chemical environment, and their proximity to other protons in the 1,4,9-Tribromo-dibenzofuran molecule. The molecule has five aromatic protons. The bromine atoms and the dibenzofuran (B1670420) ring system's structure would influence the chemical shifts (δ) of these protons, typically causing them to appear in the aromatic region of the spectrum (approximately 7.0-8.5 ppm). The substitution pattern would create a unique set of signals and coupling patterns (spin-spin splitting) that, in principle, would allow for the assignment of each proton to its specific position on the dibenzofuran skeleton. However, without experimental data, a specific data table cannot be generated.

¹³C NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy is used to identify all the unique carbon atoms in a molecule. For 1,4,9-Tribromo-dibenzofuran, a ¹³C NMR spectrum would show 12 distinct signals corresponding to the 12 carbon atoms of the dibenzofuran core. The chemical shifts of these carbons would be highly dependent on their position relative to the oxygen atom and the three bromine substituents. Carbons directly bonded to bromine atoms (C-1, C-4, C-9) would show significant shifts due to the heavy atom effect. A detailed analysis of these shifts would confirm the substitution pattern, but specific, experimentally determined chemical shift data for this isomer are not available.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are essential for assembling the complete molecular structure by showing correlations between different nuclei.

COSY (Correlation Spectroscopy) would reveal which protons are coupled to each other, helping to trace the connectivity of the proton-bearing carbons within each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) would establish direct, one-bond correlations between each proton and the carbon atom it is attached to.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight of a compound and obtaining information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For 1,4,9-Tribromo-dibenzofuran (C₁₂H₅Br₃O), HRMS would confirm the molecular formula by matching the measured accurate mass to the calculated theoretical mass (403.7851 u for the [M]⁺ ion with ⁷⁹Br isotopes). The characteristic isotopic pattern of the three bromine atoms (due to the nearly equal abundance of ⁷⁹Br and ⁸¹Br isotopes) would provide a definitive signature for the presence of three bromine atoms in the molecule.

Gas Chromatography-Mass Spectrometry (GC/MS) for Congener Analysis

Gas Chromatography-Mass Spectrometry (GC/MS) is the standard method for separating and identifying different isomers (congeners) of polyhalogenated compounds in a mixture. In the analysis of polybrominated dibenzofurans (PBDFs), a complex mixture can be separated into its individual components by the gas chromatograph based on their boiling points and interaction with the GC column. The mass spectrometer then analyzes each separated component.

While the electron ionization (EI) mass spectra of different PBDF isomers are often very similar, the primary fragmentation pathway typically involves the sequential loss of bromine atoms. For 1,4,9-Tribromo-dibenzofuran, the mass spectrum would be expected to show a prominent molecular ion cluster around m/z 402/404/406/408 and fragment ions corresponding to the loss of one, two, and three bromine atoms. The unique retention time from the GC separation is critical for distinguishing 1,4,9-Tribromo-dibenzofuran from other tribromodibenzofuran isomers.

Liquid Chromatography-Mass Spectrometry (LC/MS) Approaches

Liquid chromatography-mass spectrometry (LC/MS) is a powerful analytical technique for the separation, identification, and quantification of individual chemical compounds from complex mixtures. For a compound like 1,4,9-Tribromo-dibenzofuran, LC/MS would be instrumental in its detection and structural confirmation.

In a typical LC/MS analysis, a solution containing the analyte is injected into a high-performance liquid chromatography (HPLC) system. The HPLC column separates 1,4,9-Tribromo-dibenzofuran from other components based on its chemical properties, such as polarity. The separated compound then enters the mass spectrometer.

The mass spectrometer ionizes the 1,4,9-Tribromo-dibenzofuran molecules, often using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). The resulting ions are then separated based on their mass-to-charge ratio (m/z). The high-resolution mass spectrum would be expected to show a characteristic isotopic pattern for a molecule containing three bromine atoms, due to the natural abundance of the 79Br and 81Br isotopes. This distinctive pattern serves as a key identifier for brominated compounds.

Further structural information can be obtained through tandem mass spectrometry (MS/MS). In this technique, the molecular ion of 1,4,9-Tribromo-dibenzofuran is isolated and fragmented. The resulting fragmentation pattern provides insights into the molecule's structure, such as the loss of bromine atoms or cleavage of the dibenzofuran ring system.

Table 1: Hypothetical LC/MS Data for 1,4,9-Tribromo-dibenzofuran

| Parameter | Expected Observation | Significance |

|---|---|---|

| Retention Time (LC) | Dependent on column and mobile phase | Indicates the polarity of the compound. |

| Molecular Ion [M]+ | Cluster of peaks around m/z 402, 404, 406, 408 | Confirms the molecular weight and the presence of three bromine atoms. |

| Isotopic Pattern | Characteristic 1:3:3:1 ratio for Br3 | Provides strong evidence for the tribrominated nature of the compound. |

| MS/MS Fragments | Sequential loss of Br atoms, fragments of the dibenzofuran core | Helps in the structural elucidation and confirmation of the isomer. |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a unique "fingerprint" that is characteristic of the compound's structure and bonding.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For 1,4,9-Tribromo-dibenzofuran, the IR spectrum would be expected to exhibit several characteristic absorption bands. Key vibrations would include:

C-H stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm-1.

C-C stretching: Aromatic ring C-C stretching vibrations result in a series of bands in the 1600-1400 cm-1 region.

C-O-C stretching: The ether linkage in the dibenzofuran core would produce a strong C-O-C asymmetric stretching band, likely around 1300-1200 cm-1.

C-Br stretching: The carbon-bromine stretching vibrations would be observed at lower frequencies, typically in the 700-500 cm-1 range.

C-H out-of-plane bending: The pattern of C-H out-of-plane bending bands in the 900-650 cm-1 region can provide information about the substitution pattern on the aromatic rings.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. Therefore, vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For 1,4,9-Tribromo-dibenzofuran, Raman spectroscopy would be particularly useful for observing symmetric vibrations, such as the symmetric stretching of the aromatic rings.

Table 2: Expected Vibrational Modes for 1,4,9-Tribromo-dibenzofuran

| Vibrational Mode | Expected IR Frequency Range (cm-1) | Expected Raman Activity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Weak to Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Strong |

| C-O-C Asymmetric Stretch | 1300 - 1200 | Strong |

| Aromatic C-H Bending | 900 - 650 | Medium |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of 1,4,9-Tribromo-dibenzofuran could be grown, this method would provide unambiguous information about its molecular structure.

The process involves irradiating the crystal with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated. From this map, the exact positions of each atom can be determined with high precision.

The data obtained from an X-ray crystallographic analysis of 1,4,9-Tribromo-dibenzofuran would include:

Bond lengths and angles: Precise measurements of all bond lengths (C-C, C-H, C-O, C-Br) and bond angles within the molecule.

Torsional angles: Information about the planarity of the dibenzofuran ring system.

Crystal packing: How the individual molecules are arranged in the crystal lattice, including any intermolecular interactions such as halogen bonding or π-π stacking.

Table 3: Hypothetical Crystallographic Data for 1,4,9-Tribromo-dibenzofuran | Parameter | Information Provided | | :--- | :--- | | Crystal System | e.g., Monoclinic, Orthorhombic | Basic symmetry of the crystal lattice. | | Space Group | e.g., P21/c | Detailed symmetry operations within the unit cell. | | Unit Cell Dimensions | a, b, c, α, β, γ | The size and shape of the repeating unit of the crystal. | | Atomic Coordinates | (x, y, z) for each atom | The precise location of every atom in the unit cell. | | Intermolecular Distances | Distances between atoms of adjacent molecules | Reveals the nature and strength of intermolecular forces. |

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The UV-Vis spectrum of 1,4,9-Tribromo-dibenzofuran would be characterized by absorption bands corresponding to π → π* transitions within the aromatic system.

The dibenzofuran core is a chromophore, and the positions and intensities of the absorption maxima (λmax) are sensitive to the substitution pattern. The presence of the three bromine atoms, which are auxochromes, would be expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent dibenzofuran molecule. This is due to the electron-donating effect of the halogen lone pairs extending the conjugation of the π-system.

Table 4: Predicted UV-Visible Absorption Data for 1,4,9-Tribromo-dibenzofuran in a Non-polar Solvent

| Transition | Expected λmax Range (nm) | Molar Absorptivity (ε) |

|---|---|---|

| π → π* | 220 - 250 | High |

Spectroscopic Probes of Intermolecular Interactions (e.g., with Solvents)

The electronic and vibrational properties of a molecule can be influenced by its surrounding environment, such as the solvent. Studying these interactions can provide insights into the nature of the solute-solvent interactions.

Solvatochromism: Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This is observed as a shift in the UV-Visible absorption or emission spectra. For 1,4,9-Tribromo-dibenzofuran, a change in solvent polarity could alter the energy difference between the ground and excited electronic states, leading to a shift in the λmax. A bathochromic shift with increasing solvent polarity would suggest that the excited state is more polar than the ground state.

Vibrational Spectroscopy: Solvent effects can also be observed in IR and Raman spectra. Intermolecular interactions, such as hydrogen bonding or dipole-dipole interactions between the solute and solvent, can cause shifts in the vibrational frequencies of specific functional groups. For example, the C-Br stretching frequency could be sensitive to the polarity of the solvent.

By systematically studying the spectroscopic properties of 1,4,9-Tribromo-dibenzofuran in a range of solvents with varying polarities, it would be possible to develop a deeper understanding of its electronic structure and its interactions with its environment.

Computational Chemistry and Theoretical Modeling of 1,4,9 Tribromo Dibenzofuran

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure and energetic properties of molecules. For halogenated dibenzofurans, DFT calculations, often using functionals like B3LYP, are employed to predict molecular geometries and spectroscopic parameters with a high degree of accuracy.

Prediction of Molecular Geometry and Conformational Analysis

The geometry of dibenzofuran (B1670420) and its halogenated derivatives is largely planar. Quantum chemical studies on polychlorinated dibenzofurans (PCDFs) have utilized methods such as HF/6-311++G(d,p), B3LYP/6-311++G(d,p), and MP2/cc-pVTZ for geometry optimization nih.gov. These studies confirm that the planarity of the dibenzofuran core is a key structural feature, which is also expected for 1,4,9-Tribromo-dibenzofuran.

The planarity of these molecules is considered an important factor for their interaction with biological receptors like the aryl hydrocarbon receptor (AhR) nih.gov. For 1,4,9-Tribromo-dibenzofuran, the three bromine atoms would be substituted on the carbon backbone. A DFT-optimized structure would likely show a nearly planar dibenzofuran ring system.

Conformational analysis of related furan (B31954) derivatives has been successfully performed using DFT methods to determine equilibrium geometries and rotational barriers researchgate.net. For 1,4,9-Tribromo-dibenzofuran, the primary conformational aspect would be the orientation of the bromine atoms relative to the plane of the molecule. However, given the rigidity of the fused ring system, significant conformational isomerism is not expected. The key geometrical parameters predicted by DFT would include bond lengths, bond angles, and dihedral angles, which define the three-dimensional structure of the molecule.

Table 1: Predicted Structural Parameters for Dibenzofuran Core (Illustrative based on DFT studies of related compounds)

| Parameter | Predicted Value Range |

|---|---|

| C-C bond length (aromatic) | 1.38 - 1.41 Å |

| C-O bond length | 1.36 - 1.38 Å |

| C-Br bond length | ~1.88 - 1.92 Å |

| C-C-C bond angle | 118° - 122° |

| C-O-C bond angle | ~105° - 107° |

Calculation of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

DFT calculations are a valuable tool for predicting NMR chemical shifts, which can aid in the structural elucidation of organic molecules rsc.orgnih.gov. The prediction of ¹³C NMR chemical shifts for halogenated aromatic compounds can be challenging due to the influence of the heavy halogen atoms researchgate.net.

For brominated aromatic compounds, standard DFT methods may show deviations in the calculated chemical shifts for carbons directly bonded to bromine. More accurate predictions often require the use of specialized basis sets or relativistic corrections researchgate.net. However, for the other carbon atoms in the 1,4,9-Tribromo-dibenzofuran molecule, DFT calculations are expected to provide reliable predictions of their ¹³C NMR chemical shifts.

Table 2: Illustrative Predicted ¹³C NMR Chemical Shifts for 1,4,9-Tribromo-dibenzofuran (Based on general trends for brominated aromatics)

| Carbon Atom Position | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 (C-Br) | 110 - 120 |

| C-2 | 125 - 135 |

| C-3 | 120 - 130 |

| C-4 (C-Br) | 115 - 125 |

| C-4a | 145 - 155 |

| C-5a | 150 - 160 |

| C-6 | 110 - 120 |

| C-7 | 120 - 130 |

| C-8 | 125 - 135 |

| C-9 (C-Br) | 105 - 115 |

| C-9a | 120 - 130 |

| C-9b | 150 - 160 |

Note: These are estimated values and would require specific DFT calculations for accurate prediction.

Quantum Chemical Studies of Reaction Pathways and Transition States

Quantum chemical methods are instrumental in elucidating the mechanisms of chemical reactions by calculating the energies of reactants, products, and transition states.

Activation Energies and Reaction Enthalpies of Bromination Reactions

The formation of halogenated dibenzofurans can occur through various pathways, including the electrophilic halogenation of the dibenzofuran core. Quantum chemical studies on the formation of mixed halogenated dibenzofurans from precursor radicals provide insights into the reaction energetics nih.govuaeu.ac.ae. The bromination of aromatic compounds typically proceeds via an electrophilic substitution mechanism wku.eduyoutube.com.

For the bromination of dibenzofuran to form 1,4,9-Tribromo-dibenzofuran, a stepwise process would be expected. Each bromination step would involve the formation of a sigma complex (Wheland intermediate) as a transition state or intermediate. The activation energy for each step would depend on the position of substitution and the electronic effects of the already present bromine atoms. Theoretical calculations for related systems suggest that the activation barriers for such reactions are computationally accessible nih.gov.

Energetics of Formation from Precursors

The formation of polybrominated dibenzofurans (PBDD/Fs) can also occur through the de novo synthesis from precursors on surfaces like activated carbon in the presence of a bromine source nih.gov. Mechanistic studies on the formation of halogenated dibenzofurans from the condensation of halogenated phenoxy radicals have been performed using quantum chemical methods nih.govuaeu.ac.ae. These studies provide valuable data on the reaction enthalpies and activation energies for the key elementary steps leading to the formation of the dibenzofuran skeleton. While specific data for 1,4,9-Tribromo-dibenzofuran is not available, the general mechanisms and energetic profiles are expected to be similar.

Table 3: Illustrative Energetic Data for a Hypothetical Bromination Step of Dibenzofuran (Based on related reactions)

| Reaction Step | Parameter | Estimated Value (kcal/mol) |

|---|---|---|

| Formation of sigma complex | Activation Energy (Ea) | 15 - 25 |

| Deprotonation | Activation Energy (Ea) | < 5 |

| Overall Reaction | Reaction Enthalpy (ΔH) | -10 to -20 |

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules and their interactions with their environment over time. While no specific MD simulations for 1,4,9-Tribromo-dibenzofuran were found, studies on related halogenated aromatic compounds and other aromatic systems offer insights into the expected behavior.

MD simulations can be used to investigate the interactions of 1,4,9-Tribromo-dibenzofuran with solvents, biological macromolecules, or other environmental matrices nih.govrsc.org. For instance, simulations could model the partitioning of the molecule between aqueous and lipid phases, which is crucial for understanding its bioaccumulation potential.

The interactions of halogenated aromatic compounds are often governed by a combination of van der Waals forces, and in some cases, halogen bonding mdpi.com. MD simulations, employing appropriate force fields, can quantify these interactions and provide a detailed picture of the solvation shell around the molecule and its preferred orientations in different environments. Such simulations would be valuable for understanding the environmental fate and transport of 1,4,9-Tribromo-dibenzofuran.

Environmental Occurrence, Fate, and Transformation of Polybrominated Dibenzofurans Pbdd/fs

Environmental Transport and Distribution Mechanisms

The environmental transport and distribution of PBDD/Fs are governed by their physicochemical properties, such as low water solubility and high lipophilicity. These characteristics lead to their strong adsorption to particulate matter in air, soil, and sediment.

For PBDD/Fs in general, atmospheric transport is a significant pathway for their widespread distribution. They can be transported over long distances while adsorbed to airborne particles. The dynamics of their exchange between the atmosphere and surfaces (e.g., soil, water, vegetation) are complex and depend on factors like temperature, wind speed, and the chemical properties of the specific congener. No specific data exists for the air-surface exchange dynamics of 1,4,9-Tribromo-dibenzofuran.

Due to their hydrophobic nature, PBDD/Fs tend to partition from water into sediment and soil. Their octanol-water partition coefficient (Kow) is high, indicating a strong affinity for organic matter. This leads to their accumulation in the organic-rich fractions of soil and sediment. The specific partitioning behavior of 1,4,9-Tribromo-dibenzofuran has not been experimentally determined.

Abiotic Transformation Processes

Abiotic transformation processes, such as photodegradation and thermal degradation, are crucial in determining the environmental persistence of PBDD/Fs.

Photodegradation, or the breakdown of compounds by light, is a potential degradation pathway for PBDD/Fs in the environment, particularly in the atmosphere and surface waters. Studies on other PBDD/F congeners have shown that photolytic debromination can occur, leading to the formation of less brominated and potentially more toxic congeners. However, the specific photodegradation pathways and rates for 1,4,9-Tribromo-dibenzofuran have not been investigated.

PBDD/Fs are known to be thermally stable. However, at elevated temperatures, such as those in industrial processes or uncontrolled burning, they can undergo degradation. The thermal degradation of BFRs is a primary source of PBDD/F formation. The thermal stability and degradation products of 1,4,9-Tribromo-dibenzofuran have not been specifically studied.

Chemical Degradation in Environmental Systems

The environmental degradation of PBDD/Fs, including 1,4,9-Tribromo-dibenzofuran, is influenced by processes such as photolysis. The stability of these compounds can be affected by UV radiation, leading to their breakdown. acs.org For instance, the photolysis of higher brominated dibenzofurans can lead to the removal of bromine atoms, potentially forming less brominated and sometimes more toxic congeners. The specific pathways and products of degradation under various environmental conditions are a key area of research to understand the ultimate fate of these contaminants.

The degradation of brominated flame retardants (BFRs), which are precursors to PBDD/Fs, can also shed light on the environmental fate of these compounds. Studies have shown that both heat and UV exposure can degrade polymeric BFRs, leading to the formation of various degradation products. acs.org This suggests that similar processes could contribute to the transformation of PBDD/Fs in the environment.

Biotic Transformation and Biodegradation Studies (excluding human metabolism)

The microbial degradation of dibenzofuran (B1670420) and its halogenated derivatives is a significant area of study for the bioremediation of contaminated environments. asm.org Several bacterial strains have been identified that can utilize dibenzofuran as a sole source of carbon and energy, breaking it down into less harmful substances. asm.orgnih.gov

The primary mechanism for the microbial degradation of the dibenzofuran skeleton involves an angular dioxygenase enzyme. nih.govethz.ch This enzyme attacks the carbon atoms adjacent to the ether bridge, leading to the cleavage of the ether bond and the formation of hydroxylated intermediates. nih.gov

For example, Staphylococcus auriculans DBF63 has been shown to degrade dibenzofuran, producing intermediates such as salicylic (B10762653) acid and gentisic acid. asm.orgnih.gov The degradation pathway is initiated by a dioxygenation at the 4,4a position of dibenzofuran. asm.org Similarly, Sphingomonas sp. strain XLDN2-5 degrades dibenzofuran to salicylic acid through an angular dioxygenation pathway. nih.gov Other bacteria capable of degrading dibenzofuran and its chlorinated derivatives include Klebsiella sp. strain HL1 and Sphingomonas sp. strain HL7. oup.com

The degradation pathways of dibenzofuran are similar to those of other aromatic compounds like carbazole, which also involves initial angular dioxygenation. nih.gov

Table 1: Microorganisms Involved in Dibenzofuran Degradation

| Microorganism | Key Enzymes/Pathways | Degradation Products |

| Staphylococcus auriculans DBF63 | Angular dioxygenase (4,4a-dioxygenation) | Salicylic acid, gentisic acid |

| Sphingomonas sp. strain XLDN2-5 | Angular dioxygenase | 2-hydroxy-6-(2-hydroxyphenyl)-6-oxo-2,4-hexadienic acid, salicylic acid |

| Klebsiella sp. strain HL1 | Dioxygenase | Metabolites similar to Sphingomonas sp. strain RW1 |

| Sphingomonas sp. strain HL7 | Dioxin dioxygenase (homologous to dxnA1) | Metabolites similar to Sphingomonas sp. strain RW1 |

The biotransformation of dibenzofuran by microorganisms leads to the formation of various hydroxylated metabolites. A common intermediate in the degradation pathway is 2,2',3-trihydroxybiphenyl. asm.org This compound is formed after the initial angular dioxygenation and spontaneous rearomatization. nih.gov

Further degradation of these hydroxylated intermediates can lead to the formation of salicylic acid, which can then be mineralized by the microorganisms. nih.gov In some cases, other hydroxylated compounds such as 9-fluorenol, 9-fluorenone, 4-hydroxy-9-fluorenone, and 1-hydroxy-9-fluorenone have been identified as biotransformation products, particularly in the degradation of related compounds like fluorene (B118485) by the same bacterial strains. asm.orgnih.gov

The identification of these metabolites is crucial for understanding the complete degradation pathway and for assessing the effectiveness of bioremediation strategies.

Source Apportionment and Emission Inventories for PBDD/Fs

Polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs) are not intentionally produced but are formed as unintentional byproducts in various industrial and combustion processes. researchgate.netinchem.org The use of brominated flame retardants (BFRs) in consumer products and the subsequent thermal stress during manufacturing, use, or disposal are major sources of PBDD/Fs. ipen.org

Major sources of PBDD/F emissions include:

Waste Incineration: Municipal and industrial waste incinerators are significant sources of PBDD/Fs. nih.govnih.gov The concentrations of PBDD/Fs in the flue gases of industrial waste incinerators can be substantially higher than those from municipal solid waste incinerators. nih.gov

Metallurgical Industries: Steelmaking processes, particularly those using electric arc furnaces, have been identified as important sources of PBDD/F emissions. aaqr.orgnih.gov Nonferrous metallurgical plants also contribute to atmospheric PBDD/F levels. researchgate.net

Combustion of Fossil Fuels and Biomass: The burning of materials containing bromine can lead to the formation and release of PBDD/Fs.

Recycling of Plastics: The recycling of plastics that contain BFRs can lead to the formation of PBDD/Fs in the new consumer products. ipen.org

Emission inventories are crucial for understanding the major sources and for developing strategies to reduce PBDD/F releases into the environment. Studies have shown a correlation between PBDD/F and PCDD/F concentrations from the same emission sources, suggesting similar formation mechanisms. nih.gov

Table 2: Emission Factors of PBDD/Fs from Various Sources

| Source | Emission Factor |

| Converter Steelmaking Processes | 0.048–0.59 µg/t of steel produced |

| Electric Arc Furnaces (Preheating Stage) | 0.0356-1.51 μg TEQ/t |

| Electric Arc Furnaces (Smelting Stage) | 0.0359 μg TEQ/t |

Environmental Monitoring and Analytical Challenges for Trace Levels

Monitoring PBDD/Fs in various environmental matrices such as air, water, soil, and biota is essential for assessing the extent of contamination and potential risks. nih.govresearchgate.net However, the analysis of PBDD/Fs at trace levels presents significant challenges. researchgate.net

One of the main analytical difficulties is the interference from polybrominated diphenyl ethers (PBDEs), which are often present at much higher concentrations in environmental samples. researchgate.net The structural similarity between PBDD/Fs and PBDEs can lead to co-elution and misidentification during chromatographic analysis. researchgate.net Therefore, robust cleanup methods are required to separate PBDD/Fs from interfering compounds. researchgate.net

High-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS) is the standard analytical technique for the determination of PBDD/Fs. aaqr.org This method provides the necessary selectivity and sensitivity to detect these compounds at the low concentrations typically found in the environment. mdpi.com

The development of reliable and cost-effective analytical methods is crucial for routine monitoring and for expanding our understanding of the environmental occurrence and fate of PBDD/Fs. nih.gov

The absence of specific data prevents the generation of a thorough, informative, and scientifically accurate article that adheres to the detailed outline provided. Each section and subsection of the requested article requires specific research findings and data that are not available for "1,4,9-Tribromo-dibenzofuran."

Therefore, it is not possible to provide the requested article at this time. Should information on "1,4,9-Tribromo-dibenzofuran" become available in the future, the generation of such an article could be revisited.

Advanced Applications of 1,4,9 Tribromo Dibenzofuran and Its Derivatives in Chemical Science

Development of Structure-Activity Relationship (SAR) Models for Chemical Interaction Studies (excluding biological activity)

Structure-Activity Relationship (SAR) models in chemical science aim to understand how a molecule's chemical structure influences its properties and interactions, independent of biological contexts. For halogenated compounds like 1,4,9-Tribromo-dibenzofuran, a key factor governing their non-biological interactions is a phenomenon known as halogen bonding. ijres.orgnih.gov This non-covalent interaction is analogous to the more familiar hydrogen bond but involves a halogen atom instead of hydrogen. richmond.edu

In a molecule, a covalently bonded halogen atom can exhibit a region of positive electrostatic potential, termed a "σ-hole," on its outermost surface, positioned opposite the covalent bond. nih.govrichmond.edu This electrophilic region can interact attractively with a nucleophilic (electron-rich) region on another molecule, forming a halogen bond. nih.gov The strength and directionality of this interaction are highly dependent on the identity and chemical environment of the halogen atom. nih.govnih.gov

For 1,4,9-Tribromo-dibenzofuran, the presence of three bromine atoms on the rigid dibenzofuran (B1670420) core provides specific sites for directed chemical interactions. The properties of these interactions can be tuned based on the bromine substitution pattern. The strength of the σ-hole generally increases with the polarizability of the halogen, following the trend F < Cl < Br < I. ijres.org Therefore, the bromine atoms in 1,4,9-Tribromo-dibenzofuran are capable of forming robust and highly directional halogen bonds. nih.gov

SAR models for chemical interactions involving 1,4,9-Tribromo-dibenzofuran and its derivatives focus on how the number and position of these bromine atoms influence the molecule's ability to participate in supramolecular assembly, crystal engineering, and interactions with materials. nsf.gov By modifying the substitution pattern, it is possible to control the molecule's physical and chemical properties, such as hydrophobicity and its affinity for other chemical species. nih.gov These principles are foundational for designing functional materials where precise molecular recognition and assembly are required. nih.govnsf.gov

Table 1: Characteristics of Bromine-Mediated Halogen Bonds in Chemical SAR

| Feature | Description | Relevance to 1,4,9-Tribromo-dibenzofuran |

|---|---|---|

| Interaction Strength | The strength of the halogen bond depends on the polarizability of the halogen atom. Bromine forms stronger and more effective halogen bonds than chlorine. ijres.orgnih.gov | The three bromine atoms provide multiple sites for strong, non-covalent interactions. |

| Directionality | Halogen bonds are highly directional, forming at an angle of approximately 180° from the covalent R-X bond axis. richmond.edunih.gov | The specific 1,4,9-substitution pattern creates a well-defined geometry for directed intermolecular bonding. |

| Tunability | The electron-withdrawing or -donating nature of the molecular scaffold influences the magnitude of the σ-hole on the halogen. nih.gov | The aromatic dibenzofuran system influences the electrophilic character of the attached bromine atoms. |

| Hydrophobicity | The inclusion of halogen atoms in a molecule typically increases its hydrophobicity and lipophilicity. nih.gov | This property is critical for predicting the compound's behavior in different solvent systems and its interaction with nonpolar materials. |

Applications in Reference Material Development for Environmental Analysis

Polybrominated dibenzofurans (PBDFs), including congeners like 1,4,9-Tribromo-dibenzofuran, are recognized as persistent organic pollutants (POPs). researchgate.netnih.gov These compounds are formed as unintentional byproducts during industrial processes and the combustion of materials containing brominated flame retardants. nih.govresearchgate.net Due to their persistence and potential for bioaccumulation, monitoring their presence in the environment is of significant importance. nih.govinchem.org

Accurate and reliable quantification of PBDFs in complex environmental matrices such as air, soil, sediment, and biological tissues requires highly sensitive and specific analytical methods. researchgate.netinchem.org The standard technique for this purpose is high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC-HRMS), as outlined in methodologies like U.S. Environmental Protection Agency (EPA) Method TO-9A for ambient air analysis. epa.govwell-labs.com

The successful implementation of these analytical methods is critically dependent on the availability of high-purity certified reference materials (CRMs) and analytical standards. sigmaaldrich.com 1,4,9-Tribromo-dibenzofuran serves as such a standard. These materials are essential for several key aspects of environmental analysis:

Instrument Calibration: Pure standards of 1,4,9-Tribromo-dibenzofuran are used to create calibration curves to determine the concentration of the analyte in unknown samples.

Method Validation: They are used to validate the accuracy, precision, and sensitivity of an analytical method before it is deployed for routine sample analysis.

Quality Control: Known amounts of the standard are spiked into real samples (matrix spiking) to assess the efficiency of the sample extraction and cleanup procedures and to check for matrix effects. epa.gov

Congener-Specific Identification: As there are 135 possible PBDF congeners, individual standards like 1,4,9-Tribromo-dibenzofuran are necessary to correctly identify and quantify specific isomers in an environmental sample, which is crucial as toxicological properties can vary significantly between congeners. researchgate.netepa.gov

The development and use of specific PBDF standards are indispensable for ensuring the quality and comparability of environmental monitoring data generated by laboratories worldwide. inchem.org

Table 2: Role of 1,4,9-Tribromo-dibenzofuran as a Reference Material

| Application Area | Purpose | Analytical Technique |

|---|---|---|

| Environmental Monitoring | Quantification of PBDFs in air, water, and soil samples. inchem.orgepa.gov | HRGC-HRMS |

| Food Safety Analysis | Detection of PBDF contamination in the food chain. nih.gov | Isotope Dilution Mass Spectrometry |

| Human Biomonitoring | Measurement of PBDF levels in human tissues (e.g., blood, milk). inchem.org | HRGC-HRMS |

| Industrial Process Control | Monitoring for unintentional PDBF formation in thermal processes. nih.gov | GC-MS |

| Method Development | Establishing and validating new analytical procedures for POPs. epa.gov | Various Spectrometric Methods |

Future Research Directions and Challenges in 1,4,9 Tribromo Dibenzofuran Chemistry

Development of Novel Regioselective and Stereoselective Synthetic Methods

A significant hurdle in the study of 1,4,9-Tribromo-dibenzofuran is the lack of highly selective and efficient synthetic routes. The ability to introduce bromine atoms at specific positions on the dibenzofuran (B1670420) core is crucial for obtaining isomerically pure compounds for toxicological studies and as analytical standards.

Future research will need to focus on:

Catalytic Systems for Regiocontrolled Bromination: The development of novel catalysts that can direct the bromination to the 1, 4, and 9 positions of the dibenzofuran scaffold is a primary challenge. This may involve exploring transition-metal-catalyzed C-H activation or the use of sterically demanding catalysts that favor specific substitution patterns.

Multi-step Synthetic Strategies: Designing multi-step synthetic pathways that build the tribrominated dibenzofuran from simpler, pre-functionalized precursors could offer greater control over the final substitution pattern. This could involve strategies like the Suzuki-Miyaura or Buchwald-Hartwig couplings to construct the dibenzofuran core with bromine atoms already in place.

Stereoselective Synthesis (where applicable): While 1,4,9-Tribromo-dibenzofuran itself is not chiral, the development of stereoselective methods for the synthesis of more complex, chiral brominated dibenzofurans is a broader challenge in the field. Advances in this area could have implications for the synthesis of a wider range of halogenated heterocyclic compounds.

| Challenge | Potential Research Approach | Desired Outcome |

| Lack of Regioselectivity in Direct Bromination | Development of shape-selective zeolite catalysts or bulky Lewis acid catalysts. | High-yield, isomer-pure synthesis of 1,4,9-Tribromo-dibenzofuran. |

| Inefficient Multi-step Syntheses | Exploration of one-pot tandem reactions and flow chemistry setups. | Streamlined, cost-effective, and scalable synthetic routes. |

| Limited Understanding of Reaction Mechanisms | In-depth mechanistic studies using computational modeling and kinetic analysis. | Rational design of more efficient and selective synthetic methods. |

Elucidation of Complex Formation and Degradation Mechanisms

Understanding the pathways through which 1,4,9-Tribromo-dibenzofuran is formed and how it degrades in the environment is critical for assessing its environmental risk. PBDFs are known to form as unintentional byproducts in various thermal and industrial processes.

Key areas for future investigation include:

Formation from Precursors: Investigating the specific conditions and precursors that lead to the formation of the 1,4,9-isomer during the combustion of brominated flame retardants or other industrial processes. This involves detailed studies of reaction mechanisms at high temperatures. nih.govnih.gov

Photolytic and Biotic Degradation Pathways: Characterizing the degradation products and reaction kinetics of 1,4,9-Tribromo-dibenzofuran under various environmental conditions, including exposure to sunlight (photolysis) and microbial action. nih.govnih.gov Identifying the specific enzymes and metabolic pathways involved in its biodegradation is a key challenge.

Abiotic Degradation Mechanisms: Exploring other abiotic degradation pathways, such as reactions with atmospheric radicals (e.g., hydroxyl radicals), which can contribute to its transformation in the environment.

Advanced in Situ Spectroscopic Characterization Techniques

The real-time monitoring of the formation and degradation of 1,4,9-Tribromo-dibenzofuran is essential for understanding its chemical dynamics. However, the complexity of the reaction mixtures and the low concentrations of intermediates and products pose significant analytical challenges.

Future research should focus on the application and development of:

Time-Resolved Spectroscopy: Employing techniques like pump-probe spectroscopy to study the transient species and reaction intermediates formed during the photochemical degradation of 1,4,9-Tribromo-dibenzofuran.

In Situ Mass Spectrometry: Utilizing advanced mass spectrometry techniques, such as ambient ionization mass spectrometry, to monitor the evolution of reaction products in real-time without the need for sample preparation.

Synchrotron-Based Techniques: Leveraging the high brightness and tunability of synchrotron radiation for techniques like X-ray absorption spectroscopy to probe the electronic structure and chemical environment of the bromine atoms during chemical transformations.

Predictive Modeling for Environmental Fate and Reactivity

Predictive models are invaluable tools for assessing the environmental fate and potential toxicity of chemicals like 1,4,9-Tribromo-dibenzofuran, especially when experimental data is scarce. nih.govnih.govnih.gov

Challenges and future directions in this area include:

Quantitative Structure-Activity Relationship (QSAR) Models: Developing and validating robust QSAR models that can accurately predict the toxicity, bioaccumulation potential, and degradation rates of 1,4,9-Tribromo-dibenzofuran based on its molecular structure. nih.govnih.gov This requires the generation of high-quality experimental data for a range of brominated dibenzofurans to train and test the models.

Fugacity-Based Environmental Fate Models: Refining multi-compartment fugacity models to better predict the partitioning and long-range transport of 1,4,9-Tribromo-dibenzofuran in the environment. researchgate.net This involves accurately parameterizing the model with key physicochemical properties of the compound.

Computational Chemistry for Reactivity Prediction: Using quantum chemical calculations to predict the reactivity of 1,4,9-Tribromo-dibenzofuran towards various reactants and to elucidate the mechanisms of its degradation pathways.

| Modeling Approach | Key Challenges | Future Research Focus |

| QSAR | Limited experimental data for model training and validation. | Generation of reliable toxicological and physicochemical data for a diverse set of PBDFs. |

| Environmental Fate Modeling | Accurate determination of physicochemical properties and degradation rates. | Experimental measurement of properties like vapor pressure, water solubility, and octanol-water partition coefficient. |

| Reactivity Prediction | Computational cost and accuracy of theoretical methods for complex systems. | Development of more efficient and accurate computational methods and force fields. |

Exploration of New Chemical Transformations and Functionalizations

Beyond its role as a potential environmental contaminant, the unique electronic and structural properties of 1,4,9-Tribromo-dibenzofuran could be harnessed for the synthesis of novel functional materials and molecules. The bromine atoms can serve as reactive handles for further chemical modifications.

Future research could explore:

Cross-Coupling Reactions: Utilizing the bromo-substituents as leaving groups in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new functional groups and build more complex molecular architectures. nbinno.com

Reductive Dehalogenation: Developing selective methods for the removal of one or more bromine atoms to access other brominated dibenzofuran congeners that are difficult to synthesize directly.

Synthesis of Novel Materials: Incorporating the 1,4,9-Tribromo-dibenzofuran core into polymers or other materials to impart specific properties, such as flame retardancy or unique optoelectronic characteristics.

Sustainable Synthesis and Degradation Strategies for Brominated Dibenzofurans

In line with the principles of green chemistry, a major challenge is to develop more environmentally friendly methods for the synthesis and degradation of brominated dibenzofurans. acs.orgthehilltoponline.commit.edu

Future research in this area should prioritize:

Greener Brominating Agents: Replacing hazardous brominating agents like elemental bromine with safer and more sustainable alternatives. nih.govresearchgate.net This includes the use of bromide salts in conjunction with green oxidants. nih.gov

Biocatalytic Synthesis and Degradation: Exploring the use of enzymes and whole-cell biocatalysts for the regioselective synthesis and efficient degradation of brominated dibenzofurans. This could lead to more sustainable and environmentally benign processes.

Advanced Oxidation Processes (AOPs): Investigating the use of AOPs, such as photocatalysis and Fenton-like reactions, for the complete mineralization of 1,4,9-Tribromo-dibenzofuran and other PBDFs in contaminated water and soil.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.